

In-Depth Technical Guide: BMS-986235 Binding Affinity and Functional Profile at FPR2

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Compound of Interest

Compound Name: BMS-986235

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, functional activity, and associated signaling pathways of **BMS-986235**, a selective agonist for the Formyl Peptide Receptor 2 (FPR2). The information is compiled to support further research and development efforts in the fields of inflammation, immunology, and cardiovascular diseases.

Core Data Presentation: Binding Affinity and Functional Potency

BMS-986235, also known as LAR-1219, is a potent and selective agonist of FPR2.^{[1][2]} Its activity has been characterized through various in vitro assays, demonstrating high potency for human and mouse FPR2 with significant selectivity over FPR1. The following tables summarize the key quantitative data on the binding and functional profile of **BMS-986235**.

Parameter	Receptor/Assay	Value (nM)	Cell Line
EC50	Human FPR2	0.41	HEK293
EC50	Mouse FPR2	3.4	HEK293
IC50	Neutrophil Chemotaxis	Not explicitly quantified, but inhibition was observed	Human Neutrophils
EC50	Macrophage Phagocytosis	Not explicitly quantified, but stimulation was observed	Mouse Peritoneal Macrophages

Table 1: Functional Potency of **BMS-986235**

Gα Subunit	EC50 (nM)
Gαi1	~5-13
Gαi2	~5-13
Gαi3	~5-13
GαoA	~5-13
GαoB	~5-13

Table 2: **BMS-986235**-Mediated G-Protein Activation in HEK293 Cells Expressing Human FPR2^[3]

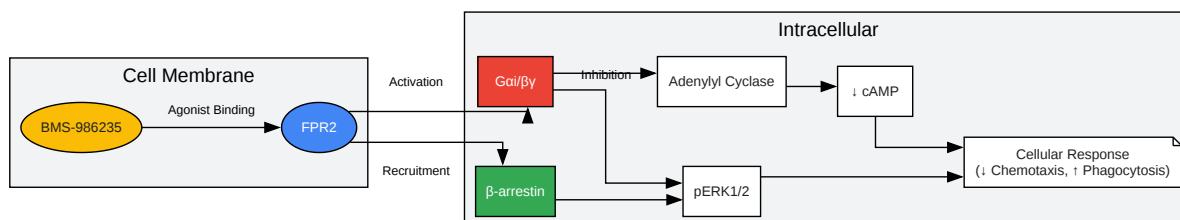
Parameter	EC50 (nM)
β-arrestin Recruitment	~5-13

Table 3: **BMS-986235**-Mediated β-arrestin Recruitment in HEK293 Cells Expressing Human FPR2

Signaling Pathways Modulated by BMS-986235

Activation of FPR2 by **BMS-986235** initiates a cascade of intracellular signaling events. As a G-protein-coupled receptor (GPCR), FPR2 primarily couples to G α i proteins.[3][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the G-protein subunits (G α i and G β \gamma) triggers downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.

In addition to G-protein-dependent signaling, **BMS-986235** also promotes the recruitment of β -arrestin to the activated FPR2. This interaction is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways. The engagement of both G-protein and β -arrestin pathways underscores the multifaceted cellular responses induced by **BMS-986235**, which include the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis.



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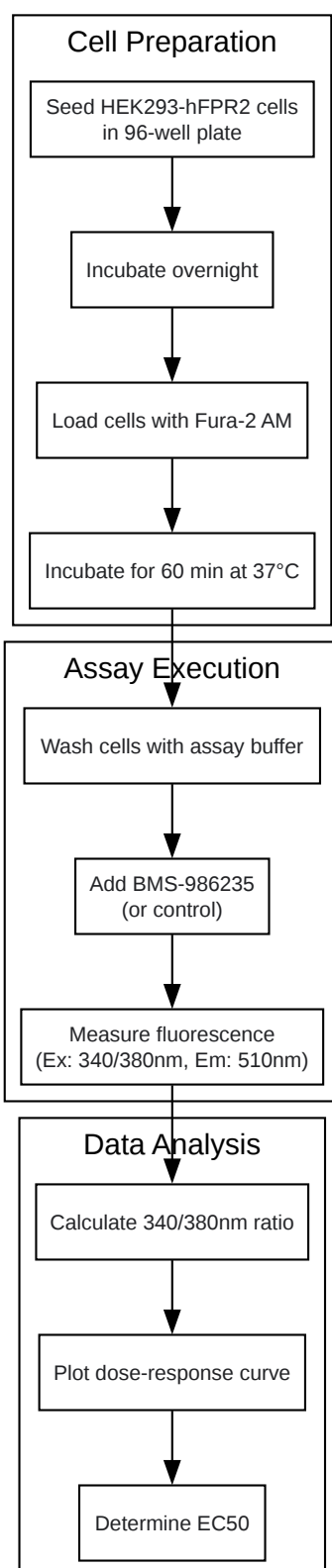
Caption: **BMS-986235** signaling at FPR2.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **BMS-986235** are provided below. These protocols are representative of standard assays used to evaluate FPR2 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR2 activation, which is a hallmark of $G\alpha_q/11$ or $G\alpha_i/o$ (via $G\beta\gamma$) signaling.



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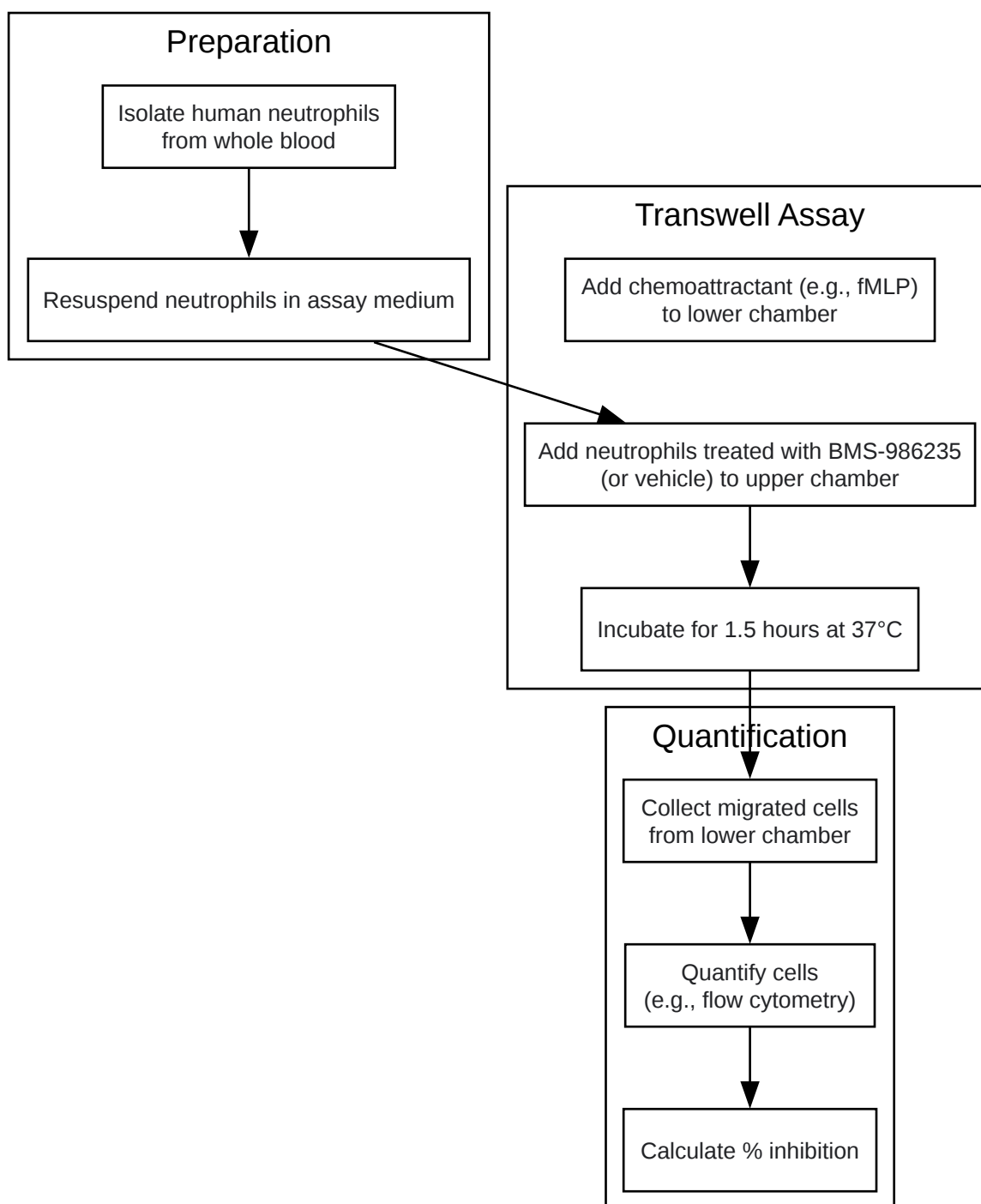
Caption: Calcium mobilization assay workflow.

Methodology:

- **Cell Culture:** HEK293 cells stably expressing human FPR2 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
- **Dye Loading:** The culture medium is removed, and cells are incubated with a loading buffer containing the ratiometric calcium indicator Fura-2 AM for 60 minutes at 37°C.
- **Assay:** After incubation, the loading buffer is removed, and cells are washed with an assay buffer. The baseline fluorescence is measured.
- **Compound Addition:** **BMS-986235** at various concentrations is added to the wells.
- **Signal Detection:** Fluorescence intensity is measured immediately and kinetically using a fluorescence plate reader, with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
- **Data Analysis:** The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration. Dose-response curves are generated to calculate the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of **BMS-986235** to inhibit the directed migration of neutrophils towards a chemoattractant.



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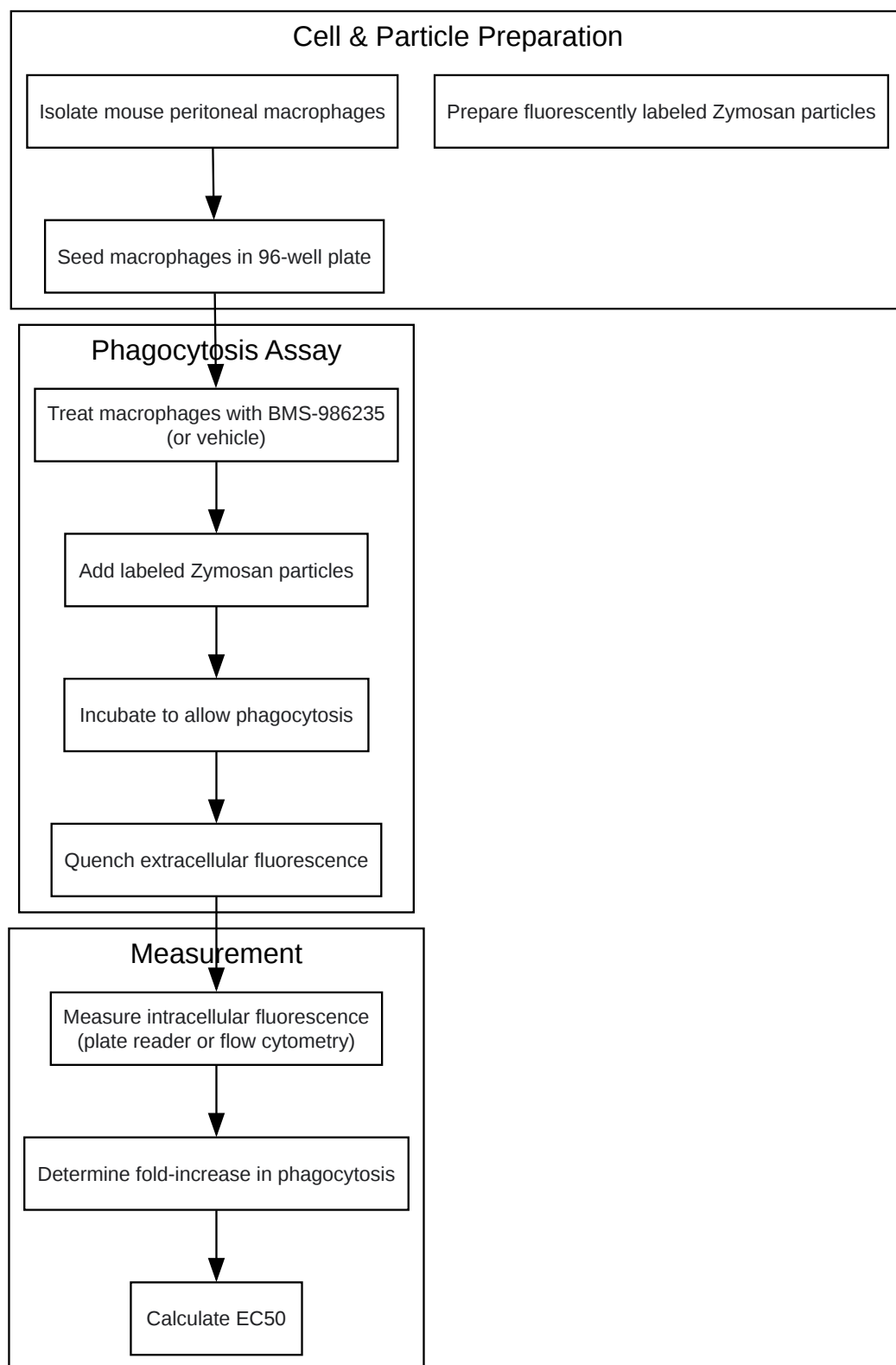
Caption: Neutrophil chemotaxis assay workflow.

Methodology:

- **Neutrophil Isolation:** Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
- **Assay Setup:** A Transwell system with a polycarbonate membrane (typically 3-5 μm pores) is used. The lower chamber is filled with a chemoattractant (e.g., fMLP).
- **Cell Treatment:** Isolated neutrophils are pre-incubated with different concentrations of **BMS-986235** or vehicle control.
- **Migration:** The treated neutrophils are added to the upper chamber of the Transwell. The plate is incubated to allow neutrophil migration towards the chemoattractant in the lower chamber.
- **Quantification:** After incubation, the number of neutrophils that have migrated to the lower chamber is quantified, typically by flow cytometry or a cell viability assay.
- **Data Analysis:** The inhibitory effect of **BMS-986235** is determined by comparing the number of migrated cells in the treated wells to the vehicle control wells, and an IC_{50} value is calculated.

Macrophage Phagocytosis Assay

This assay measures the ability of **BMS-986235** to enhance the engulfment of particles by macrophages.



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Caption: Macrophage phagocytosis assay workflow.

Methodology:

- **Macrophage Isolation:** Primary macrophages are isolated from the peritoneal cavity of mice.
- **Cell Plating:** The isolated macrophages are plated in a 96-well plate and allowed to adhere.
- **Compound Treatment:** Macrophages are treated with various concentrations of **BMS-986235** or vehicle control.
- **Phagocytosis Induction:** Fluorescently labeled Zymosan particles (a yeast cell wall component) are added to the wells and incubated with the macrophages to allow for phagocytosis.
- **Quenching:** After incubation, a quenching agent is added to extinguish the fluorescence of non-ingested Zymosan particles.
- **Signal Detection:** The fluorescence of the ingested particles is measured using a fluorescence plate reader or flow cytometer.
- **Data Analysis:** The increase in phagocytosis is quantified, and a dose-response curve is generated to determine the EC50 value.

G-Protein Activation (BRET) Assay

This assay measures the activation of specific G α subunits upon agonist binding to FPR2 using Bioluminescence Resonance Energy Transfer (BRET).

Methodology:

- **Cell Transfection:** HEK293 cells are co-transfected with plasmids encoding for FPR2, a specific G α subunit fused to a BRET donor (e.g., Renilla luciferase), and a G $\beta\gamma$ subunit fused to a BRET acceptor (e.g., YFP).
- **Cell Plating:** Transfected cells are plated in 96-well white-walled, white-bottom plates.
- **Substrate Addition:** The BRET substrate (e.g., coelenterazine h) is added to the cells.
- **Compound Addition:** **BMS-986235** at various concentrations is added to the wells.

- **Signal Detection:** The luminescence signals from the BRET donor and acceptor are measured simultaneously using a BRET-compatible plate reader.
- **Data Analysis:** The BRET ratio is calculated (acceptor emission / donor emission). A change in the BRET ratio upon agonist addition indicates G-protein activation. Dose-response curves are plotted to determine the EC50 for the activation of each G α subunit.

β -Arrestin Recruitment Assay

This assay quantifies the recruitment of β -arrestin to the activated FPR2, often using a technology like the PathHunter® assay (DiscoverX).

Methodology:

- **Cell Line:** A stable cell line co-expressing FPR2 fused to a small enzyme fragment (ProLink) and β -arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used.
- **Cell Plating:** The cells are plated in 96-well plates.
- **Compound Addition:** **BMS-986235** at various concentrations is added to the cells and incubated.
- **Signal Development:** A substrate for the complemented enzyme is added, and the plate is incubated to allow for signal generation.
- **Signal Detection:** The chemiluminescent signal is measured using a plate reader.
- **Data Analysis:** The intensity of the chemiluminescent signal is proportional to the extent of β -arrestin recruitment. A dose-response curve is generated to calculate the EC50 value.

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